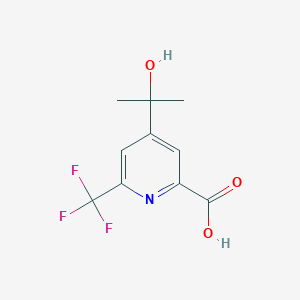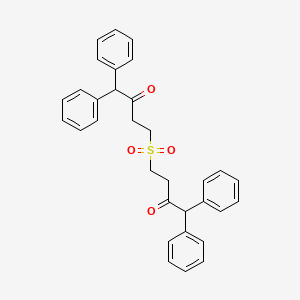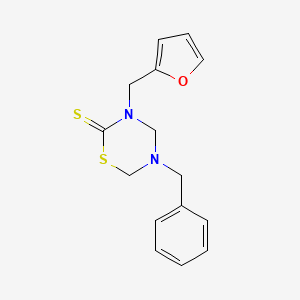
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C9H16O2Si It is characterized by the presence of a tetrahydrofuran ring substituted with a trimethylsilyl-ethynyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol typically involves the Sonogashira cross-coupling reaction. This reaction is performed between a tetrahydrofuran derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the trimethylsilyl group could result in various functionalized tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol involves its interaction with various molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the tetrahydrofuran ring.
3-((Trimethylsilyl)ethynyl)pyridine: Contains a pyridine ring instead of a tetrahydrofuran ring.
3-((Trimethylsilyl)ethynyl)thiophene: Contains a thiophene ring instead of a tetrahydrofuran ring
Uniqueness
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol is unique due to the combination of the tetrahydrofuran ring and the trimethylsilyl-ethynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H16O2Si |
|---|---|
Peso molecular |
184.31 g/mol |
Nombre IUPAC |
3-(2-trimethylsilylethynyl)oxolan-3-ol |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)7-5-9(10)4-6-11-8-9/h10H,4,6,8H2,1-3H3 |
Clave InChI |
PVWJSZFYROJGIJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1(CCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
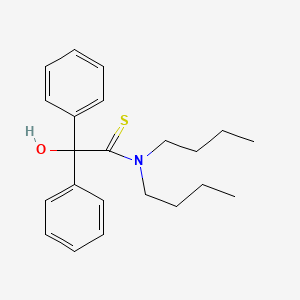
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
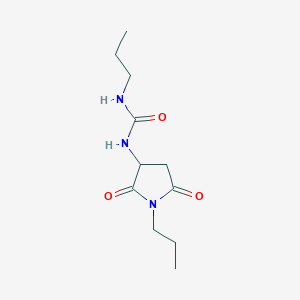
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)
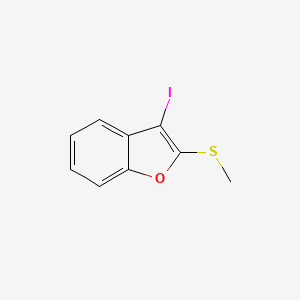
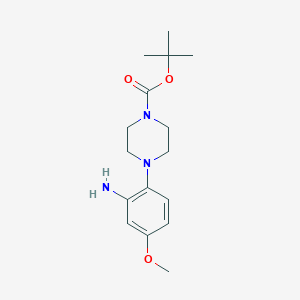

![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)
